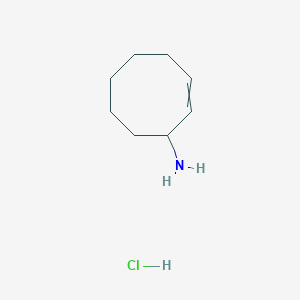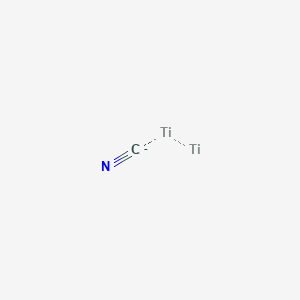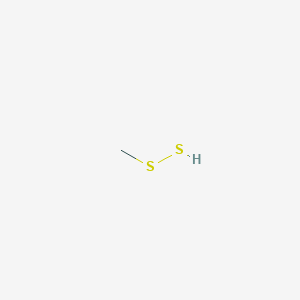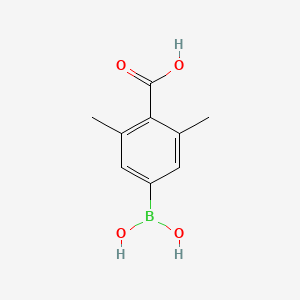![molecular formula C14H29ClN2O3 B12436169 3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride involves multiple steps. One common method includes the reaction of 2-amino-4-methylpentanoic acid with formaldehyde and a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The starting materials are readily available, and the reaction conditions are carefully monitored to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentanoic acid: A related compound with similar structural features.
N-methyl-N-pentylamino propionic acid hydrochloride: Another compound with comparable chemical properties.
Uniqueness
3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[[(2-amino-4-methylpentanoyl)amino]methyl]-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-9(2)5-11(7-13(17)18)8-16-14(19)12(15)6-10(3)4;/h9-12H,5-8,15H2,1-4H3,(H,16,19)(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBWEMYNUQNNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(CC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)


![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)



![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)



